Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
Description
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate (CAS RN: 175204-88-3) is a fluorinated thiazole derivative with the molecular formula C₁₃H₁₀F₃NO₂S and a molecular weight of 301.28 g/mol . Its structure comprises a thiazole ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 4-position with an ethyl carboxylate ester. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in medicinal chemistry and materials science . Its ChemSpider ID is 2018880, and it is also known by synonyms such as 2-[4-(Trifluorométhyl)phényl]-1,3-thiazole-4-carboxylate d'éthyle (French) and ethyl 2-(trifluoromethyl)thiazole-4-carboxylate .
Properties
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZAGGBIOXLKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154411 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-88-3 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then esterified with ethyl chloroformate to yield the final product . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various bioactive molecules, especially in the development of anti-inflammatory and analgesic drugs. Its unique chemical structure enhances bioactivity, making it a valuable component in medicinal chemistry .
Case Study: Antiviral Agents
Research has demonstrated the potential of phenylthiazole derivatives, including this compound, in designing antiviral agents targeting flaviviruses. The thiazole ring system has been optimized to improve selectivity and reduce toxicity, leading to compounds with high therapeutic indices . For instance, modifications to the structure have resulted in derivatives exhibiting significant antiviral activity against dengue and yellow fever viruses.
Agricultural Chemicals
Use in Agrochemicals
The compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its efficacy in crop protection is attributed to its ability to disrupt biological processes in pests while minimizing environmental impact . This dual functionality enhances its appeal as a sustainable option for agricultural applications.
Material Science
Development of Advanced Materials
In material science, this compound is explored for creating advanced materials like polymers and coatings. These materials are characterized by specific thermal and chemical resistance properties, making them suitable for various industrial applications .
Biochemical Research
Enzyme Inhibition Studies
The compound has been employed in biochemical research to study enzyme inhibition and receptor binding. It has shown inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase, which are crucial targets in neurobiology and cancer research.
Table 1: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Enhances bioactivity; used in antiviral drug design |
| Agricultural Chemicals | Herbicides and fungicides | Effective crop protection with minimal environmental impact |
| Material Science | Advanced materials (polymers/coatings) | Specific thermal/chemical resistance properties |
| Biochemical Research | Enzyme inhibition studies | Inhibits acetylcholinesterase; relevant to cancer research |
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
Substituent Variations on the Thiazole Ring
Key Observations :
Functional Group Modifications
Key Observations :
- Introduction of Boc-protected amino groups enables further derivatization for drug discovery .
- Hybrid structures with benzodioxophosphol and thiophene moieties show enhanced bioactivity .
Biological Activity
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound contains a thiazole ring, an ethyl ester group, and a trifluoromethyl-substituted phenyl group. This structural configuration contributes to its biological activity, particularly in the inhibition of specific enzymes and pathways.
Biological Activity Overview
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Antimicrobial and Antifungal Properties
- The compound has been investigated for its potential antimicrobial and antifungal properties. Studies indicate that thiazole derivatives can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
- This compound has shown effective inhibition against various pathogens, suggesting its utility in treating infections.
-
Cytotoxic Effects
- Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. It induces apoptosis through mechanisms involving the activation of caspases and modulation of cell cycle progression .
- The compound's ability to affect cellular processes positions it as a potential candidate for anticancer drug development.
-
Mechanism of Action
- The mode of action involves binding to the active sites of enzymes, inhibiting their activity. For example, it has shown inhibitory effects on acetylcholinesterase and tyrosinase, which are critical in neurotransmission and melanin production, respectively.
- Additionally, the compound affects biochemical pathways such as peptidoglycan synthesis in bacteria, further elucidating its antimicrobial potential.
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
A study exploring phenylthiazole derivatives revealed that modifications to the thiazole ring can enhance antiviral activity against flaviviruses. Compounds similar to this compound were evaluated for their efficacy in inhibiting viral replication in cellular assays, demonstrating significant antiviral properties .
The compound's interactions with various enzymes highlight its role in biochemical reactions. It has been noted for:
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Production of alcohols or amines.
- Substitution : Generation of substituted thiazole derivatives.
Molecular Mechanism
The binding interactions with specific biomolecules lead to the inhibition or activation of target enzymes. Such interactions are crucial for understanding the therapeutic potential of this compound in drug development.
Applications in Drug Discovery
This compound is being explored for several applications:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-bromo carbonyl intermediates. For example, analogous thiazole syntheses involve reacting ethyl bromopyruvate with thiourea or substituted thioamides under basic conditions to form the thiazole core . For the trifluoromethylphenyl substituent, a Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed to introduce the 4-(trifluoromethyl)phenyl group at the thiazole C2 position.
- Key Reagents : Ethyl bromopyruvate, 4-(trifluoromethyl)phenylboronic acid (for coupling), and thiourea derivatives.
- Optimization : Reaction temperature (60–80°C) and solvent choice (DMF or ethanol) significantly impact yield .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy :
- 1H/13C-NMR : To confirm substituent integration and coupling patterns (e.g., thiazole protons appear at δ 7.5–8.5 ppm) .
- FT-IR : C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves bond lengths and angles, confirming the thiazole ring geometry and trifluoromethyl group orientation . Example: A related compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, showed a dihedral angle of 15.2° between the thiazole and phenyl rings .
Advanced Research Questions
Q. How can computational chemistry guide the design of bioactive derivatives?
- Methods :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit lower LUMO energies, enhancing electrophilic interactions .
- Molecular Docking : Screens derivatives against target proteins (e.g., SARS-CoV-2 Mpro). In a study, ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates showed binding affinities of −7.2 to −8.5 kcal/mol, suggesting antiviral potential .
- Data Table :
| Compound | HOMO (eV) | LUMO (eV) | Docking Score (kcal/mol) |
|---|---|---|---|
| Derivative 2e | -6.12 | -2.87 | -8.5 |
| Derivative 2h | -5.98 | -2.65 | -7.9 |
Q. What strategies resolve contradictions in bioactivity data across studies?
- Case Study : Conflicting antimicrobial results may arise from assay variations (e.g., broth microdilution vs. agar diffusion). Normalize data using standardized protocols (CLSI guidelines) and validate via dose-response curves .
- Statistical Tools : Multivariate analysis (e.g., PCA) identifies outliers. For example, a study on thiazole derivatives found that solvent polarity (logP) correlated with antioxidant activity (%FRSA: 74–84%) but not antimicrobial potency .
Q. How is SHELX software applied in structural refinement of thiazole derivatives?
- Workflow :
Data Collection : High-resolution (<1.0 Å) X-ray data.
Structure Solution : SHELXD for phase problem resolution via dual-space methods .
Refinement : SHELXL adjusts thermal parameters and validates geometry (e.g., C-C bond lengths: 1.35–1.48 Å) .
- Example : Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate refinement yielded R-factor = 0.039, confirming minimal residual electron density .
Q. What role does the trifluoromethyl group play in modulating biological activity?
- Mechanistic Insight : The -CF₃ group enhances lipophilicity (logP ↑) and metabolic stability. In Oct3/4-inducing thiazoles, the 4-(trifluoromethyl)phenyl group increased cellular uptake by 40% compared to non-fluorinated analogs .
- SAR Study : Derivatives lacking -CF₃ showed 5–10× lower pluripotency induction in stem cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
